![molecular formula C11H15NO B13269096 2-[Amino(cyclopropyl)methyl]-4-methylphenol](/img/structure/B13269096.png)
2-[Amino(cyclopropyl)methyl]-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Amino(cyclopropyl)methyl]-4-methylphenol is an organic compound that features a cyclopropyl group attached to an amino group, which is further connected to a methylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4-methylphenol typically involves the reaction of cyclopropylmethylamine with 4-methylphenol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, can be employed to form the carbon-carbon bonds necessary for the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methyl group on the phenol ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-[Amino(cyclopropyl)methyl]-4-methylphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-[Amino(cyclopropyl)methyl]-4-propylphenol: Similar structure but with a propyl group instead of a methyl group.
2-[Amino(cyclopropyl)methyl]-4-methoxyphenol: Contains a methoxy group instead of a methyl group.
Uniqueness
The presence of the cyclopropyl group and the amino group attached to the methylphenol structure allows for diverse chemical reactivity and interactions with biological targets .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-2-5-10(13)9(6-7)11(12)8-3-4-8/h2,5-6,8,11,13H,3-4,12H2,1H3 |
InChI Key |
CVTUATVVDRJTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


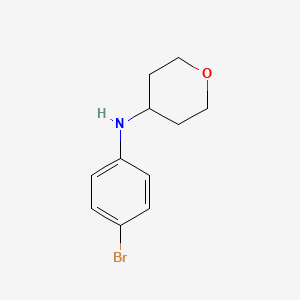

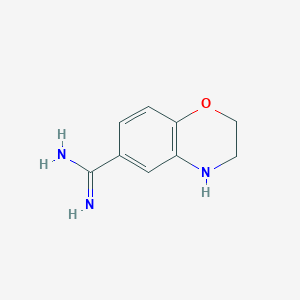
![{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol](/img/structure/B13269041.png)
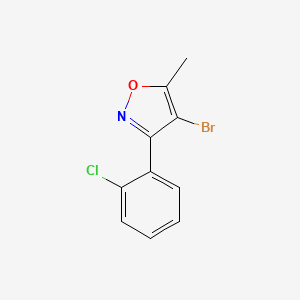
![2-Amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide](/img/structure/B13269050.png)

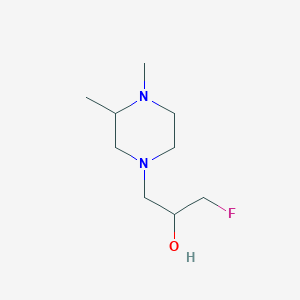
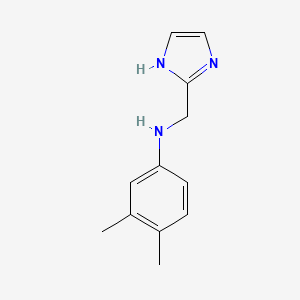


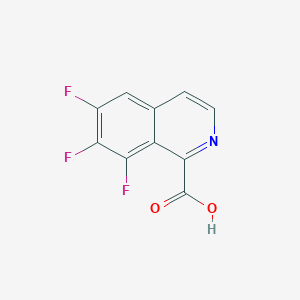

![5-(Propan-2-yl)-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13269085.png)
